Hexamethylenediisocyanate

Description

Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon.

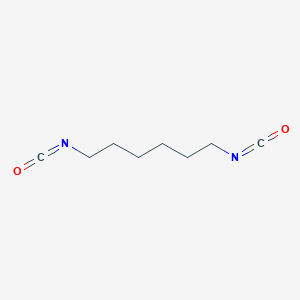

Hexamethylene diisocyanate is a diisocyanate compound with the two isocyanates linked by a hexane-1,6-diyl group. It has a role as a hapten and an allergen.

Hexamethylene diisocyanate is used as a polymerizing agent in polyurethane paints and coatings. Acute (short-term) exposure to high concentrations of hexamethylene diisocyanate in humans can cause pulmonary edema, coughing, and shortness of breath. Hexamethylene diisocyanate is also extremely irritating to the eyes, nose, and throat. Human studies have suggested that chronic (long-term) exposure to hexamethylene diisocyanate may cause chronic lung problems. Animal studies have reported respiratory effects from chronic inhalation exposure and skin irritation and sensitization from dermal exposure to hexamethylene diisocyanate. No information is available on the reproductive, developmental, or carcinogenic effects of hexamethylene diisocyanate in humans. EPA has not classified hexamethylene diisocyanate for carcinogenicity.

Hexamethylene diisocyanate, also known as HDI, is a chemical compound of cyanide and an aliphatic diisocyanate. Aliphatic diisocyanates are used in special applications, such as enamel coatings which are resistant to abrasion and degradation from ultraviolet light. These properties are particularly desirable in, for instance, the exterior paint applied to aircraft. (L574)

Structure

3D Structure

Properties

IUPAC Name |

1,6-diisocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAMGCGOFNQTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2, Array | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53895-37-7, 28574-90-5, 28182-81-2 | |

| Record name | Hexane, 1,6-diisocyanato-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53895-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMDI trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diisocyanate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28182-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024143 | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane, 1,6-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

284 °F (NTP, 1992), 140 °C o.c., 284 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts) | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.81 (Air = 1), Relative vapor density (air = 1): 5.8 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Clear, colorless to slightly yellow liquid, Oil | |

CAS No. |

822-06-0, 822-06-0, 11142-52-2 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,6-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I70A3I1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Hexamethylene Diisocyanate (CAS 822-06-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexamethylene diisocyanate (HDI), with the CAS number 822-06-0, is an aliphatic diisocyanate that serves as a critical building block in the production of high-performance polyurethane products. Its unique properties, including excellent resistance to ultraviolet radiation, abrasion, and weathering, make it a preferred raw material for durable coatings, adhesives, and elastomers.[1][2] However, its high reactivity also presents significant health hazards, necessitating a thorough understanding of its properties and safe handling procedures. This technical guide provides an in-depth overview of the core physicochemical properties, analytical methods, and toxicological pathways of Hexamethylene diisocyanate.

Core Physicochemical and Toxicological Properties

A summary of the key quantitative data for Hexamethylene diisocyanate is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Hexamethylene Diisocyanate

| Property | Value | Reference |

| CAS Number | 822-06-0 | [3] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 168.2 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow liquid | [1][3][4] |

| Odor | Sharp, pungent | [3][5] |

| Melting Point | -67 °C (-89 °F) | [3][4] |

| Boiling Point | 255 °C (491 °F) | [3] |

| Density | 1.047 g/cm³ at 25 °C | [3] |

| Vapor Pressure | 0.05 mmHg at 25 °C | [1][3] |

| Flash Point | 130 - 140 °C (266 - 284 °F) | [3] |

| Autoignition Temperature | 454 °C (849.2 °F) | [6] |

| Water Solubility | Reacts with water | [4][5] |

| Explosive Limits | Lower: 0.9 Vol %, Upper: 9.5 Vol % | [6] |

Table 2: Toxicological Data for Hexamethylene Diisocyanate

| Parameter | Value | Species | Reference |

| Oral LD50 | 738 mg/kg | Rat | [6] |

| Dermal LD50 | 593 mg/kg | Rat | [6] |

| Inhalation LC50 (4h) | 0.124 mg/L (ATE) | Rat | [6] |

| Skin Corrosion/Irritation | Causes skin irritation | [6] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [6] | |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [6] | |

| Skin Sensitization | May cause an allergic skin reaction | [6] |

Table 3: Occupational Exposure Limits for Hexamethylene Diisocyanate

| Organization | Limit | Value |

| NIOSH REL | TWA (10-hour) | 0.005 ppm (0.035 mg/m³) |

| Ceiling (10-minute) | 0.020 ppm (0.140 mg/m³) | |

| ACGIH TLV | TWA (8-hour) | 0.005 ppm |

| OSHA PEL | Not established |

Industrial Applications and Significance

Hexamethylene diisocyanate is a key component in the synthesis of polyurethane materials. Its primary applications include:

-

Coatings and Paints: HDI is extensively used as a crosslinking agent in two-component polyurethane coating systems, particularly for automotive and industrial applications where high durability, chemical resistance, and UV stability are required.[1]

-

Adhesives and Sealants: It enhances the bonding strength and flexibility of various adhesive formulations.[2]

-

Elastomers: HDI contributes to the production of flexible and resilient polyurethane elastomers used in the automotive and construction industries.[2]

Experimental Protocols

Determination of Isocyanate (NCO) Content by Titration

This method determines the percentage of reactive isocyanate groups in a sample by reacting them with an excess of di-n-butylamine and then back-titrating the unreacted amine with a standardized solution of hydrochloric acid.

Reagents:

-

Di-n-butylamine solution (0.2 N in dry toluene or THF)

-

Standardized hydrochloric acid (0.5 N, aqueous)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

2-Propanol (Isopropyl alcohol)

-

Bromphenol blue indicator solution

Procedure:

-

Accurately weigh approximately 2-5 g of the sample into a 250 mL Erlenmeyer flask.

-

Add 25 mL of the di-n-butylamine solution to the flask.

-

Add a magnetic stir bar, stopper the flask, and stir the mixture for 15 minutes to allow for the reaction to complete.

-

Add 150 mL of 2-propanol to the flask.

-

Add a few drops of bromphenol blue indicator.

-

Titrate the solution with the standardized 0.5 N hydrochloric acid solution until the color changes from blue to a yellow-green endpoint.

-

Perform a blank titration using the same procedure but without the sample.

-

Calculate the %NCO using the following formula:

%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample

Where:

-

V_blank = Volume of HCl used for the blank titration (mL)

-

V_sample = Volume of HCl used for the sample titration (mL)

-

N_HCl = Normality of the HCl solution

-

W_sample = Weight of the sample (g)

-

4.202 is a constant derived from the molecular weight of the NCO group.

-

Analysis of Airborne Hexamethylene Diisocyanate (OSHA Method 42)

This method is used for the determination of airborne HDI in the workplace. It involves collecting air samples on a filter impregnated with a derivatizing agent, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Personal air sampling pump

-

37-mm glass fiber filters coated with 1-(2-pyridyl)piperazine (1-2 PP)

-

Three-piece 37-mm cassettes

-

HPLC system with UV or fluorescence detector

-

Acetonitrile, HPLC grade

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

Sample Collection:

-

Calibrate a personal air sampling pump to a flow rate of approximately 1 L/min.

-

Assemble a sampling train by placing a 1-2 PP coated filter in a three-piece cassette. For open-face sampling, remove the inlet section of the cassette.

-

Attach the cassette to the sampling pump and place it in the breathing zone of the worker.

-

Collect an air sample for a known period, typically between 15 minutes and 4 hours. The total sample volume should be between 60 to 240 liters.

-

After sampling, cap the cassette and send it to the laboratory for analysis.

Sample Preparation and Analysis:

-

Extract the filter with a solution of 90:10 (v/v) acetonitrile:DMSO.

-

Analyze the extract by HPLC.

-

Column: A C18 or polar-modified column is typically used.

-

Mobile Phase: A buffered acetonitrile/water mixture.

-

Detection: UV detection at 254 nm or fluorescence detection with excitation at 240 nm and emission at 370 nm.

-

-

Prepare a calibration curve using standards of the HDI-1-2 PP derivative.

-

Quantify the amount of HDI in the sample by comparing its peak area to the calibration curve.

Visualizations

Signaling Pathway of HDI-Induced Respiratory Sensitization

Caption: Simplified signaling pathway of HDI-induced respiratory sensitization and asthma.

Experimental Workflow for Airborne HDI Analysis

Caption: General experimental workflow for the analysis of airborne Hexamethylene diisocyanate.

Logical Relationship of HDI Industrial Uses

Caption: Logical relationship illustrating the primary industrial applications of Hexamethylene diisocyanate.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. lcslaboratory.com [lcslaboratory.com]

- 3. Isocyanates | NIOSH | CDC [archive.cdc.gov]

- 4. cdc.gov [cdc.gov]

- 5. jmscience.com [jmscience.com]

- 6. Quantitative determination of hexamethylene diisocyanate (HDI), 2,4-toluene diisocyanate (2,4-TDI) and 2,6-toluene diisocyanate (2,6-TDI) monomers at ppt levels in air by alkaline adduct coordination ionspray tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Reaction of Hexamethylene Diisocyanate with Water

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core reaction mechanism between hexamethylene diisocyanate (HDI) and water. It includes a detailed examination of the reaction pathway, kinetics, catalysis, and relevant experimental protocols, supported by quantitative data and visual diagrams.

Core Reaction Mechanism

The reaction of hexamethylene diisocyanate (HDI), a widely used aliphatic diisocyanate, with water is a multi-step process fundamental to polyurethane chemistry, environmental degradation, and in vivo metabolic pathways.[1][2][3] The overall reaction involves hydrolysis of the isocyanate (-N=C=O) groups, leading to the formation of amines and, subsequently, polyurea compounds.[1]

The primary mechanism proceeds through three key stages:

-

Formation of Carbamic Acid: The reaction initiates with the nucleophilic attack of a water molecule on the electrophilic carbon atom of one of the isocyanate groups of HDI. This forms an unstable carbamic acid intermediate.[1][2][4] This intermediate is a critical, albeit transient, species in the pathway.[2][5]

-

Decarboxylation to Primary Amine: The carbamic acid intermediate is unstable and rapidly decomposes.[2][5] This decomposition step involves the elimination of a carbon dioxide (CO₂) molecule, resulting in the formation of a primary amine, 6-aminohexyl-isocyanate.[4]

-

Hydrolysis of the Second Isocyanate Group: The process is repeated for the second isocyanate group on the 6-aminohexyl-isocyanate molecule. It reacts with another water molecule to form a second carbamic acid group, which in turn decarboxylates to yield the final hydrolysis product, 1,6-hexamethylene diamine (HDA), and another molecule of CO₂.[1]

Subsequent Polymerization Reactions

The 1,6-hexamethylene diamine (HDA) produced during hydrolysis is highly reactive toward any remaining HDI. This subsequent reaction leads to the formation of urea linkages and the generation of dimers, trimers, and ultimately, high-molecular-weight polyureas.[1][2] This polymerization is a critical step in the formation of polyurethane-urea foams and coatings.[4]

The process can be described as follows:

-

Dimer Formation: An HDA molecule reacts with an HDI molecule.

-

Trimer and Oligomer Formation: The resulting dimer, which still has reactive isocyanate and amine end-groups, can react further with other HDI or HDA molecules, leading to chain extension and the formation of oligoureas.[2]

-

Side Reactions: Further reactions can occur, such as an isocyanate group reacting with a urea linkage to form a biuret structure, which introduces cross-linking into the polymer.[4]

Reaction Kinetics and Catalysis

The reaction between HDI and water is notably slow under neutral, uncatalyzed conditions.[6][7] However, the rate is significantly influenced by catalysts and environmental conditions.

-

Uncatalyzed Reaction: In the absence of catalysts, the hydrolysis of HDI vapor is very slow, with less than 1% of the reaction completed in 10 minutes at 30°C.[1][6][7] The estimated aqueous hydrolysis half-life is typically less than 10 minutes, indicating a much faster reaction in the liquid phase compared to the gas phase.[1]

-

Catalysis: The reaction is markedly catalyzed by various compounds.

-

Bicarbonate: Bicarbonate is an effective catalyst, which is relevant for in vivo reactions where bicarbonate is present in the blood.[7] A 20 mM bicarbonate buffer can increase the reaction completion to 95% in 10 minutes.[1][7]

-

Acids and Bases: Both acids and bases can catalyze the isocyanate-water reaction.[2] Tertiary amines and organotin compounds are known to be effective catalysts.[5]

-

Carboxylic Acids: Simple carboxylic acids also catalyze the formation of 1,6-diaminohexane.[7]

-

Data Presentation: Quantitative Kinetic Data

| Condition | Catalyst/Medium | Rate/Half-life Measurement | Reference(s) |

| HDI Vapor with Water (Dynamic System) | None | < 1% reaction in 10 minutes at 30°C, pH 7.4 | [1][6] |

| HDI Vapor with Water (Dynamic System) | 20 mmol Bicarbonate | 95% reaction in 10 minutes at 30°C, pH 7.4 | [1] |

| Aqueous Environment (General) | Water | Estimated aqueous hydrolysis half-life of < 10 minutes | [1] |

Experimental Protocols

Protocol: Synthesis of Poly(hexamethylene urea) via HDI-Water Reaction

This protocol is adapted from methodologies used for studying polyurea formation.[4] It outlines the synthesis of poly(hexamethylene urea) by reacting HDI and water, followed by characterization.

Materials:

-

Hexamethylene diisocyanate (HDI), ≥98.0% purity

-

Deionized water

-

Acetone (for quenching and cleaning)

Instrumentation:

-

Glass reactor with magnetic stirrer and heating plate/oil bath

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Solid-state ¹³C Nuclear Magnetic Resonance (NMR) Spectrometer

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Workflow Diagram:

Procedure:

-

Reaction Setup: Weigh stoichiometric amounts of HDI and water for a 1:1 molar ratio.[4] Add the HDI to the reactor first, followed by the water, under continuous magnetic stirring.[4]

-

Synthesis: Heat the reactor to 65°C using an oil bath.[4] The release of CO₂ gas should be observable for approximately 20 minutes as the carbamic acid intermediates decompose.[4] Continue the reaction until a solid polymer forms.

-

Monitoring (Optional): To study intermediates, aliquots can be taken from the reaction mixture at various time points, quenched (e.g., with a derivatizing agent or by rapid dilution), and analyzed via LC-MS to identify transient species like dimers and trimers.[2]

-

Product Characterization:

-

FTIR Spectroscopy: The reaction progress can be monitored by observing the disappearance of the strong isocyanate (-NCO) stretching peak (around 2270 cm⁻¹) and the appearance of peaks corresponding to urea linkages (C=O stretch around 1640 cm⁻¹ and N-H bend around 1570 cm⁻¹).

-

NMR Spectroscopy: Use solid-state ¹³C NMR to confirm the structure of the final poly(hexamethylene urea) polymer. The spectrum should show characteristic peaks for the carbonyl carbon in the urea group (around 158 ppm) and the aliphatic carbons of the hexamethylene chain.[4]

-

LC-MS/MS Analysis: This technique is crucial for identifying reaction products and intermediates in complex mixtures, such as biological fluids or in vitro solutions, by determining their mass-to-charge ratios and fragmentation patterns.[2]

-

This guide provides a foundational understanding of the complex reaction between hexamethylene diisocyanate and water, offering valuable insights for professionals in chemical research and development.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Polymerization of hexamethylene diisocyanate in solution and a 260.23 m/z [M+H]+ ion in exposed human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bicarbonate-catalyzed hydrolysis of hexamethylene diisocyanate to 1,6-diaminohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to Hexamethylene Diisocyanate Health and Safety in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Hexamethylene diisocyanate (HDI) is a highly reactive compound integral to the synthesis of polyurethanes used in various industrial and biomedical applications. However, its utility is matched by significant health and safety concerns, particularly in a laboratory setting. This in-depth technical guide provides core health and safety guidelines for researchers, scientists, and drug development professionals working with HDI, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of its toxicological pathways.

Health Hazard Information

Hexamethylene diisocyanate is a potent irritant of the eyes, skin, and respiratory tract.[1][2][3][4] Acute, short-term exposure to high concentrations can lead to severe respiratory distress, including pulmonary edema, coughing, and shortness of breath.[1] Chronic, long-term exposure, even at low concentrations, is a major concern as it can induce respiratory sensitization, leading to an allergic, asthma-like condition.[2][4][5] This sensitization can be permanent, with subsequent exposures to even minute amounts of HDI triggering severe asthmatic reactions.[3] Skin contact can cause irritation, redness, and in some cases, irreversible skin damage.[2][4]

Occupational Exposure Limits

To mitigate the health risks associated with HDI exposure, several regulatory bodies have established occupational exposure limits (OELs). These limits are crucial for assessing and controlling the concentration of HDI in the laboratory air.

| Regulatory Body | Exposure Limit | Value |

| NIOSH (REL) | TWA (10-hour) | 0.005 ppm (0.035 mg/m³) |

| Ceiling (10-minute) | 0.020 ppm (0.140 mg/m³)[6] | |

| ACGIH (TLV) | TWA (8-hour) | 0.005 ppm (0.034 mg/m³)[7] |

| Cal/OSHA (PEL) | TWA (8-hour) | 0.005 ppm (0.034 mg/m³) |

| Ceiling | 0.02 ppm (0.14 mg/m³) |

TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit; Ceiling: A concentration that should not be exceeded at any time during the workday.

Safe Handling and Laboratory Procedures

Strict adherence to established protocols is paramount when working with HDI to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

All work with HDI should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] Appropriate personal protective equipment is mandatory and includes:

-

Gloves: Nitrile or neoprene gloves are recommended. Always check for leaks and replace them immediately if compromised.[10]

-

Eye Protection: Chemical safety goggles or a face shield.[8][10]

-

Lab Coat: A lab coat or coveralls should be worn to protect street clothing.[10]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the OELs, or during spill clean-up, appropriate respiratory protection is required. A supplied-air respirator is recommended for high-concentration scenarios.[11]

Experimental Protocols

Below are detailed methodologies for common laboratory procedures involving HDI.

Protocol 1: Weighing and Dispensing Hexamethylene Diisocyanate

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary materials: HDI container, secondary container, spatula, and weighing paper.

-

Don all required PPE.

-

-

Procedure:

-

Place the analytical balance inside the fume hood.

-

Carefully open the HDI container inside the fume hood.

-

Using a clean spatula, transfer the desired amount of HDI to the weighing paper.

-

Immediately close the HDI container.

-

Transfer the weighed HDI to a secondary container for use in the experiment.

-

Clean the spatula and weighing area with a suitable decontamination solution (see Protocol 4).

-

Dispose of all contaminated materials as hazardous waste.

-

Protocol 2: Preparation of Hexamethylene Diisocyanate Solutions

-

Preparation:

-

Conduct the entire procedure within a chemical fume hood.

-

Select a solvent that is compatible with HDI and the intended reaction. Note that HDI reacts violently with alcohols, amines, and strong bases.[12]

-

Gather all necessary glassware, solvent, and magnetic stirrer.

-

Don all required PPE.

-

-

Procedure:

-

Add the solvent to a flask equipped with a magnetic stir bar.

-

Slowly add the pre-weighed HDI to the solvent while stirring.

-

Keep the flask covered to the extent possible to minimize vapor release.

-

Once the HDI is fully dissolved, the solution is ready for use.

-

Clearly label the flask with the contents and concentration.

-

Emergency Procedures

In the event of an HDI-related incident, prompt and appropriate action is crucial.

Spill Response

-

Evacuate: Immediately evacuate the affected area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Don appropriate PPE, including respiratory protection.

-

Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[12] Do not use combustible materials like paper towels.

-

Decontamination:

-

Prepare a decontamination solution. A common solution consists of 5% sodium carbonate and 0.5% liquid detergent in water.

-

Carefully apply the decontamination solution to the spill area.

-

Allow the solution to react for at least 10 minutes.

-

-

Cleanup:

-

Collect the absorbed material and decontamination residue into a labeled hazardous waste container.

-

Wash the spill area again with the decontamination solution.

-

-

Disposal: Dispose of all contaminated materials as hazardous waste.

Protocol 3: Decontamination of Equipment

-

Preparation:

-

Perform all decontamination procedures in a chemical fume hood.

-

Prepare a decontamination solution (e.g., 5% sodium carbonate, 0.5% liquid detergent in water).

-

-

Procedure:

-

Rinse the contaminated equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the HDI. Collect the rinse as hazardous waste.

-

Immerse or thoroughly rinse the equipment with the decontamination solution.

-

Allow the equipment to soak for at least one hour.

-

Rinse the equipment with water and then with a final solvent rinse (e.g., acetone).

-

Allow the equipment to air dry completely in the fume hood.

-

Exposure Response

-

Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]

Waste Disposal

All HDI-containing waste, including unused chemicals, contaminated materials, and decontamination solutions, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[12]

Protocol 4: Disposal of Hexamethylene Diisocyanate Waste

-

Segregation: Collect all HDI waste in a designated, labeled, and sealed container. Do not mix with other incompatible waste streams.

-

Neutralization (for small residual amounts):

-

In a chemical fume hood, slowly add the HDI waste to a large volume of decontamination solution (e.g., 5% sodium carbonate, 0.5% liquid detergent in water) with stirring.

-

Allow the mixture to react for at least 24 hours to ensure complete neutralization. Be aware that this reaction may generate gas, so do not seal the container tightly during this period.

-

-

Collection:

-

Once neutralized, the solution can be collected in a hazardous waste container.

-

Label the container clearly with its contents.

-

-

Pickup: Arrange for pickup by the institution's environmental health and safety department.

Workplace Exposure Monitoring

Regular monitoring of the laboratory environment is essential to ensure that engineering controls and work practices are effective in keeping HDI exposure below the OELs.

Protocol 5: Air Sampling for Hexamethylene Diisocyanate (Adapted from NIOSH Method 5522)

This protocol provides a general overview. Refer to the official NIOSH Method 5522 for complete details.

-

Sampler Preparation:

-

Use a sampling train consisting of a glass fiber filter treated with 1-(2-pyridyl)piperazine (1-2PP) contained in a cassette.

-

-

Sampling:

-

Calibrate a personal sampling pump to a flow rate of approximately 1 L/min.

-

Attach the sampling cassette to the pump and place it in the breathing zone of the researcher.

-

Sample for a known period to collect a sufficient volume of air.

-

-

Sample Handling and Analysis:

-

After sampling, cap the cassette and send it to an analytical laboratory.

-

The laboratory will extract the filter and analyze the sample for the HDI-1-2PP derivative using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.

-

Toxicological Signaling Pathways

The toxicity of HDI, particularly its ability to induce respiratory sensitization, involves complex interactions with biological molecules and the activation of specific signaling pathways. The following diagram illustrates a plausible pathway based on current understanding of isocyanate-induced lung injury.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. A novel mouse model of diisocyanate-induced asthma showing allergic-type inflammation in the lung after inhaled antigen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. DE3540863C1 - Process for preparing hexamethylene diisocyanate - Google Patents [patents.google.com]

- 7. Activation of MAPK/AP-1 signaling pathway in lung injury induced by 2-chloroethyl ethyl sulfide, a mustard gas analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Reaction products of hexamethylene diisocyanate vapors with “self” molecules in the airways of rabbits exposed via tracheostomy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page:NIOSH Manual of Analytical Methods - 5522.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 11. americanchemistry.com [americanchemistry.com]

- 12. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

Hexamethylenediisocyanate (HDI): A Comprehensive Toxicological Profile and Exposure Limits

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hexamethylenediisocyanate (HDI) is a highly reactive chemical intermediate extensively used in the production of polyurethane coatings, foams, and elastomers. Due to its volatility and reactivity, occupational and environmental exposure to HDI is a significant public health concern. This technical guide provides a comprehensive overview of the toxicological profile of HDI, detailing its acute, sub-chronic, and chronic effects, as well as its genotoxic, carcinogenic, and reproductive and developmental toxicity. Furthermore, this document outlines established occupational exposure limits and discusses the molecular mechanisms and signaling pathways implicated in HDI-induced toxicity. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

1,6-Hexamethylene diisocyanate (HDI) is an aliphatic diisocyanate that readily vaporizes, leading to potential inhalation and dermal exposures, particularly in occupational settings.[1] Its high reactivity with nucleophiles, including water and biological macromolecules, is central to both its industrial utility and its toxicological properties. Exposure to HDI can elicit a range of adverse health effects, with the respiratory system being the primary target. This guide aims to provide a detailed technical resource on the toxicology of HDI for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicological Profile

The toxicity of HDI has been evaluated through various routes of exposure, including inhalation, dermal contact, and oral ingestion. The primary health concerns are respiratory irritation and sensitization.

Acute Toxicity

Acute exposure to HDI can cause severe irritation to the eyes, nose, throat, and respiratory tract.[2] High concentrations can lead to pulmonary edema, coughing, and shortness of breath.[2]

| Endpoint | Species | Route | Value | Reference |

| LC50 (4-hour) | Rat | Inhalation | 18.2 ppm (0.124 mg/L) | [3] |

| LD50 | Rat | Oral | 746 - 959 mg/kg bw | [3] |

| LD50 | Rabbit | Dermal | 599 mg/kg bw | [3] |

Sub-chronic and Chronic Toxicity

Repeated or prolonged exposure to HDI can lead to chronic respiratory problems.[2] Long-term inhalation studies in animals have demonstrated non-neoplastic lesions in the respiratory tract, primarily in the nasal cavity, which are indicative of chronic irritation.[3] A lifetime inhalation study in rats did not show any carcinogenic potential.[3]

| Study Duration | Species | Route | NOAEL | LOAEL | Effects | Reference |

| 13 weeks | Rat | Inhalation | 0.005 ppm | 0.041 ppm | Olfactory epithelial degeneration | [4] |

| 2 years | Rat | Inhalation | 0.005 ppm | 0.025 ppm | Non-neoplastic respiratory tract lesions | [3] |

Genotoxicity

Genotoxicity studies on HDI have yielded mixed results. While some in vitro assays have shown positive results, in vivo studies have generally been negative.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium | With and without | Negative | [5] |

| In vitro Micronucleus Test | Human lymphocytes | With and without | Positive | [6] |

| In vivo Chromosomal Aberration | Rat bone marrow | N/A | Negative | [3] |

Carcinogenicity

There is no information available on the carcinogenic effects of HDI in humans.[2] A two-year inhalation study in rats did not show an increase in cancer incidence.[2] The U.S. Environmental Protection Agency (EPA) has not classified hexamethylene diisocyanate for carcinogenicity.[2]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of HDI are limited. An inhalation study in rats showed no effects on fertility or postnatal viability at concentrations up to 0.299 ppm.[3] Maternal toxicity, specifically nasal turbinate histopathology, was observed at concentrations of 0.052 ppm and higher, but no developmental toxicity was seen up to 0.308 ppm.[3]

| Study Type | Species | Route | NOAEL (Reproductive) | NOAEL (Developmental) | Reference |

| Combined Reproduction/Developmental Toxicity Screening | Rat | Inhalation | 0.299 ppm | 0.308 ppm | [3] |

Occupational Exposure Limits

Several regulatory and advisory bodies have established occupational exposure limits for HDI to protect workers from its adverse health effects.

| Organization | Limit | Value |

| ACGIH | TLV-TWA | 0.005 ppm |

| NIOSH | REL-TWA | 0.005 ppm (0.035 mg/m³) |

| NIOSH | REL-Ceiling (10-min) | 0.020 ppm (0.140 mg/m³) |

| OSHA | PEL | Not Established |

| Cal/OSHA | PEL-TWA | 0.005 ppm (0.034 mg/m³) |

ACGIH: American Conference of Governmental Industrial Hygienists; TLV-TWA: Threshold Limit Value - Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; Cal/OSHA: California Division of Occupational Safety and Health.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed for toxicological testing of chemicals like HDI.

Acute Inhalation Toxicity (based on OECD 403)

This test evaluates the health hazards of short-term inhalation exposure.

Dermal Sensitization - Guinea Pig Maximization Test (GPMT)

The GPMT is a method to assess the potential of a substance to cause skin sensitization.

In Vitro Micronucleus Assay (in human lymphocytes)

This assay detects chromosomal damage.

Molecular Mechanisms and Signaling Pathways

The toxicity of HDI is mediated by a complex interplay of molecular events, particularly in the respiratory tract.

Immune and Inflammatory Responses

HDI is a potent respiratory sensitizer, and a leading cause of occupational asthma.[1] The proposed mechanism involves the formation of HDI-protein conjugates in the airways, which are recognized as neoantigens by the immune system.[7] This can trigger a T-helper type 2 (Th2) immune response, characterized by the production of cytokines such as IL-4, IL-5, and IL-13, leading to eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness.[8] Studies have also shown that HDI can activate monocytes and stimulate the production of pro-inflammatory chemokines like MCP-1 and MIF.[1]

Oxidative Stress

There is growing evidence that oxidative stress plays a significant role in the pathogenesis of HDI-induced respiratory effects. Exposure to HDI has been shown to alter thiol-redox homeostasis in human airway epithelial cells.[9][10] An imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cells can lead to cellular damage, inflammation, and apoptosis.[11][12] Oxidative stress can also activate pro-inflammatory signaling pathways.

Key Signaling Pathways

While direct evidence for HDI's effect on specific signaling pathways is still emerging, the involvement of oxidative stress and inflammation suggests the modulation of key intracellular signaling cascades.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in regulating cellular responses to a variety of stressors, including oxidative stress and inflammatory cytokines.[13] Activation of these pathways can lead to the expression of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[11] Oxidative stress is a known activator of the NF-κB pathway.

Conclusion